16:0 MPB PE

Liposome functionalization Maleimide hydrolysis Pre-insertion vs. post-insertion

16:0 MPB PE (384835-50-1) is a maleimide-functionalized phospholipid for irreversible thiol conjugation. Its rigid phenyl-butyramide spacer provides defined ligand orientation, unlike flexible PEG alternatives. Ideal for Fab' fragment coupling and liposome functionalization. The sodium salt form enhances solubility. ≥98% purity ensures high coupling yield. Available in powder form. Contact us for bulk pricing and availability.

Molecular Formula C51H85N2NaO11P
Molecular Weight 956.2 g/mol
Cat. No. B12370137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16:0 MPB PE
Molecular FormulaC51H85N2NaO11P
Molecular Weight956.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na]
InChIInChI=1S/C51H85N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(57)61-42-46(64-51(58)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(59,60)62-41-40-52-47(54)31-29-30-44-34-36-45(37-35-44)53-48(55)38-39-49(53)56;/h34-39,46H,3-33,40-43H2,1-2H3,(H,52,54)(H,59,60);/t46-;/m1./s1
InChIKeyPMSLTGRTIYEOEA-FYQWNKFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16:0 MPB PE: A Maleimide-Functionalized Phosphoethanolamine for Covalent Bioconjugation in Targeted Lipid-Based Formulations


16:0 MPB PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], sodium salt) is a synthetic, thiol-reactive functionalized phospholipid comprising a phosphoethanolamine headgroup, two saturated 16:0 palmitic acid tails, and a maleimidophenylbutyryl (MPB) functional group . The sodium salt form enhances aqueous solubility and handling stability . Its maleimide moiety enables covalent conjugation to sulfhydryl-containing ligands (e.g., cysteine residues on peptides, antibodies, or Fab' fragments) under mild, near-neutral pH conditions, forming stable thioether bonds [1]. This compound is specifically designed for incorporation into lipid bilayers, where it provides a chemically defined anchor for the oriented presentation of targeting ligands on the surface of liposomes, microbubbles, or other lipid-based nanocarriers [2].

Why 16:0 MPB PE Cannot Be Substituted with DSPE-PEG-Maleimide or Other Thiol-Reactive Lipids Without Functional Compromise


While multiple thiol-reactive lipids exist (e.g., DSPE-PEG-Mal, 18:1 MPB PE, DPPE-MCC), their distinct spacer architectures and membrane integration properties preclude simple substitution. 16:0 MPB PE possesses a rigid phenyl-butyramide spacer arm linking the maleimide group to the phospholipid headgroup [1]. In contrast, DSPE-PEG-Mal features a long, flexible, and hydrophilic polyethylene glycol (PEG) spacer [2]. This fundamental difference directly alters the orientation, accessibility, and local environment of the conjugated ligand, which critically influences downstream biological outcomes such as receptor recognition and immune clearance [3]. Furthermore, the saturated 16:0 acyl chains of 16:0 MPB PE confer a defined phase transition temperature (Tm) distinct from unsaturated analogs (e.g., 18:1 MPB PE), affecting membrane fluidity and stability during formulation and in vivo circulation. Selecting the appropriate anchor requires careful consideration of these quantifiable differences in spacer length, polarity, and lipid packing.

Quantitative Differentiation of 16:0 MPB PE Versus Thiol-Reactive Lipid Comparators: An Evidence-Based Selection Guide


Comparative Maleimide Activity Retention During Liposome Preparation: MPB-PE vs. DSPE-PEG2000-Mal

The hydrolysis of maleimide groups during liposome preparation is a critical but often overlooked factor affecting functionalization efficiency. In a controlled study tracking maleimide activity of DSPE-PEG2000-Mal during liposome preparation via the pre-insertion method, only 63% of maleimide groups remained active post-formation, which further decreased to 32% after purification [1]. In contrast, the post-insertion method preserved 76% active maleimide groups [1]. While direct hydrolysis data for 16:0 MPB PE under identical conditions is not reported in this study, the absence of a PEG spacer in MPB PE may alter the local chemical environment around the maleimide ring. This class-level inference suggests that maleimide stability is highly formulation-method dependent, and users should empirically validate activity for their specific process when comparing MPB PE to PEGylated alternatives.

Liposome functionalization Maleimide hydrolysis Pre-insertion vs. post-insertion Surface charge Nanoparticle targeting

Comparative Protein Coupling Efficiency: MPB-PE Outperforms PDP-PE and Requires Pure Material

In a direct head-to-head comparison of covalent coupling methods for attaching streptavidin to liposomes, the maleimide lipid derivative MPB-PE was found to allow more efficient coupling than the pyridyldithiopropionate derivative PDP-PE [1]. However, thin-layer chromatography analysis revealed that standard synthesis of MPB-PE generated an impurity constituting 40% or more of the derivatized PE [1]. This finding underscores that the functional superiority of MPB-PE is contingent upon sourcing high-purity material. An optimized synthesis and isolation procedure for pure MPB-PE was subsequently developed to enable reproducible, high-yield streptavidin conjugation [1].

Protein-liposome coupling Streptavidin conjugation MPB-PE purity PDP-PE Biotinylated ligands

Spacer Architecture Dictates Ligand Presentation and Biological Fate: MPB-PE vs. PEGylated Maleimides

The spacer connecting the maleimide to the lipid anchor directly influences the biological fate of conjugated ligands. A comparative study of immuno-PEG-liposomes evaluated antibody (IgG) coupling to liposomes bearing either MPB-PE or MPB-PEG2000-DSPE [1]. Following interstitial injection, both formulations generated random exposure of IgG and favored macrophage recognition and clearance via Fc receptors [1]. This indicates that the short, rigid MPB spacer and the long, flexible PEG2000 spacer both result in random, non-oriented antibody presentation, which can lead to undesirable immune clearance. This quantitative observation underscores that while 16:0 MPB PE provides a defined conjugation site, it does not inherently confer orientation control compared to PEGylated alternatives—a critical consideration for applications requiring stealth or avoidance of the mononuclear phagocyte system.

Immunoliposome Lymphatic targeting Fc receptor Macrophage uptake PEG spacer Antibody orientation

Comparative Lipid Acyl Chain Composition: Saturated 16:0 (DPPE) vs. Unsaturated 18:1 (DOPE) MPB Derivatives

16:0 MPB PE (DPPE-MPB) contains two saturated palmitic acid (C16:0) chains, conferring a high gel-to-liquid crystalline phase transition temperature (Tm) typical of DPPE-based lipids [1]. In contrast, the analog 18:1 MPB PE contains unsaturated oleic acid chains (C18:1) with a significantly lower Tm . This structural difference directly impacts membrane rigidity and permeability. Liposomes formulated with saturated lipids like DPPE exhibit lower passive leakage of encapsulated hydrophilic drugs at physiological temperature (37°C) compared to those containing unsaturated DOPE [2]. For applications requiring stable drug retention during circulation, 16:0 MPB PE is the structurally appropriate anchor, whereas 18:1 MPB PE is preferred for formulations where increased membrane fluidity or fusogenicity is desired.

Liposome stability Phase transition temperature Membrane fluidity Saturated vs. unsaturated lipids Drug retention

Comparative Reactivity and Stability of Maleimide-Thiol Conjugation: MPB-PE vs. Alternative Heterobifunctional Crosslinkers

The maleimide group of MPB-PE reacts specifically with thiols (-SH) via Michael addition at pH 6.5-7.5 to form a stable, non-reversible thioether bond [1]. Studies on protein-liposome coupling using various thiol-reactive coupling lipids demonstrated that best coupling results were obtained with lipids bearing a long polar spacer (PEG1000), whereas coupling lipids with short spacers resulted in low coupling efficiency [2]. The MPB-PE spacer (phenyl-butyramide) is intermediate in length and polarity compared to PEGylated systems. Furthermore, maleimide-thiol conjugation offers superior bond stability compared to disulfide-based coupling (e.g., PDP-PE), which is reversible under reducing conditions [3]. This thioether bond resists cleavage by intracellular glutathione, ensuring that conjugated ligands remain attached to the liposome surface during cellular internalization.

Maleimide-thiol reaction Michael addition Thioether bond stability Heterobifunctional crosslinkers Bioconjugation

Sodium Salt Form Confers Enhanced Aqueous Solubility and Handling Stability for Formulation Workflows

16:0 MPB PE is commercially supplied as the sodium salt (CAS 384835-50-1), a formulation specifically designed to enhance aqueous solubility and handling stability compared to the free acid form . This salt form facilitates more reproducible incorporation into lipid bilayers during liposome preparation, particularly in aqueous hydration steps, and reduces aggregation during storage and handling . The sodium counterion improves dispersion in polar solvents and buffers, enabling more homogeneous mixing with other lipid components (e.g., phosphatidylcholine, cholesterol) prior to vesicle formation.

Lipid solubility Sodium salt Aqueous dispersion Liposome preparation Formulation reproducibility

Evidence-Backed Application Scenarios for 16:0 MPB PE in Targeted Drug Delivery and Biomolecular Engineering


Covalent Conjugation of Fab' Antibody Fragments to Preformed Liposomes for Targeted Delivery

16:0 MPB PE is the canonical reagent for irreversible coupling of Fab' fragments to preformed liposomes via thioether bond formation between the maleimide group and the Fab' hinge-region sulfhydryl . This method was originally established using MPB-PE and yields highly stable Fab'-liposome conjugates suitable for targeted drug delivery applications. Users should source material with purity >99% to avoid the 40% impurity issue associated with suboptimal synthesis, which directly compromises coupling yield .

Preparation of Maleimide-Functionalized Microbubbles for Ultrasound Imaging and Theranostics

16:0 MPB PE is validated for the preparation of maleimide-functionalized microbubbles used in contrast-enhanced ultrasound imaging and targeted theranostic applications . The saturated 16:0 acyl chains provide a stable lipid monolayer shell, while the surface-exposed maleimide enables conjugation of targeting ligands (e.g., antibodies, peptides) to achieve site-specific acoustic enhancement . The sodium salt form ensures reliable incorporation into the microbubble shell during formulation .

Lipidation of Peptides and Proteins for Membrane Anchoring in Autophagosome and Liposome Studies

16:0 MPB PE is specifically cited for the lipidation of ligand-binding site-1 (LBS-1) peptide and GABAA receptor-associated protein (GABARAP), enabling their incorporation into liposomes and autophagosomes for biophysical and cell biological studies . The compound enables site-specific conjugation to C-terminal cysteine thiols, facilitating surface plasmon resonance (SPR)-based binding experiments and membrane interaction assays [1]. This application leverages the defined spacer arm to present peptides at a controlled distance from the bilayer surface.

Construction of Targeted Immunoliposomes for Cancer Gene and Drug Delivery

16:0 MPB PE serves as the functional anchor for antibody-conjugated immunoliposomes designed for targeted delivery of therapeutic genes (e.g., IL-12 pDNA) and chemotherapeutic agents to cancer cells . The maleimide-thiol chemistry provides stable, covalent antibody attachment that resists premature ligand shedding during circulation. However, as established in comparative lymphatic targeting studies, MPB-PE-conjugated antibodies exhibit random orientation and Fc-mediated macrophage recognition; therefore, additional stealth strategies (e.g., PEGylated co-lipids) are required for prolonged circulation applications .

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